molecular formula C7H7F2N B1424316 4-(Difluoromethyl)aniline CAS No. 49658-26-6

4-(Difluoromethyl)aniline

Cat. No. B1424316
CAS RN: 49658-26-6
M. Wt: 143.13 g/mol
InChI Key: FRVATKJLVXRQHU-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)aniline is a chemical compound with the molecular formula C7H7F2N . It has an average mass of 143.134 Da and a mono-isotopic mass of 143.054657 Da .


Synthesis Analysis

4-(Difluoromethyl)aniline is used as a reagent for the synthesis of N-(1,3-thiazol-2-yl)ureas . More detailed information about its synthesis process is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of 4-(Difluoromethyl)aniline consists of 7 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom . The exact mass is 143.05500 .


Chemical Reactions Analysis

The recent advances made in difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Physical And Chemical Properties Analysis

4-(Difluoromethyl)aniline has a density of 1.2±0.1 g/cm3, a boiling point of 219.7±30.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 104.6±11.6 °C . The index of refraction is 1.509 .

Scientific Research Applications

1. Pharmaceutical Metabolite Analysis

4-(Difluoromethyl)aniline is involved in the metabolism of certain pharmaceuticals, such as diclofenac, which is a nonsteroidal anti-inflammatory drug. The synthesis and characterization of its metabolites, including the acyl glucuronide and hydroxy metabolites, are crucial for understanding drug mechanisms and potential toxicological effects (Kenny et al., 2004).

2. Bioisostere in Drug Design

The difluoromethyl group, present in 4-(Difluoromethyl)aniline, is increasingly studied for its role as a lipophilic hydrogen bond donor in drug design. It acts as a bioisostere for hydroxyl, thiol, or amine groups, influencing drug properties like hydrogen bonding and lipophilicity, which are critical in drug development (Zafrani et al., 2017).

3. Potential in Nonlinear Optical Materials

Compounds related to 4-(Difluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, are investigated for their potential in nonlinear optical (NLO) materials. Vibrational analysis and theoretical studies on these compounds provide insights into their potential applications in NLO materials (Revathi et al., 2017).

4. Intermediates in Pesticide and Herbicide Synthesis

4-(Difluoromethyl)aniline derivatives, such as dichloro-4-trifluoromethyl aniline, serve as intermediates in synthesizing high-efficiency, low-toxicity pesticides and new herbicides. Their preparation methods and the characteristics of the derived products are significant for agricultural applications (Zhou Li-shan, 2002).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

The inclusion of fluorine atoms or heterocyclic moiety into drug structures represents a recurrent motif in medicinal chemistry . The combination of these two features is constantly appearing in new molecular entities with various biological activities . This is demonstrated by the increasing number of newly synthesized fluorinated heterocyclic compounds among the FDA-approved drugs .

properties

IUPAC Name

4-(difluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVATKJLVXRQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700745
Record name 4-(Difluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)aniline

CAS RN

49658-26-6
Record name 4-(Difluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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